![molecular formula C14H18N2O3 B1387604 tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate CAS No. 1086392-48-4](/img/structure/B1387604.png)
tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Natural Products
The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities, and the compound serves as a potential precursor in their synthesis .
Anticancer Activity
Indole derivatives, which include this compound, have been found to possess anticancer activity . This makes them valuable in the development of new anticancer drugs .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antiviral Activity
Some indole derivatives have shown antiviral activity . This indicates potential use in the development of antiviral drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This indicates potential use in the development of new antimicrobial agents .
Palladium-Catalyzed Synthesis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests its use in the synthesis of other complex organic compounds .
Synthesis of Tetrasubstituted Pyrroles
The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates its potential use in the synthesis of other heterocyclic compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to inhibit certain enzymes, leading to decreased activity of those enzymes .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
properties
IUPAC Name |
tert-butyl N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-8-10-9-6-4-5-7-11(9)16-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAREMFWCCSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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